Product packaging for (3'-Methyl-[1,1'-biphenyl]-4-yl)methanol(Cat. No.:CAS No. 773872-33-6)

(3'-Methyl-[1,1'-biphenyl]-4-yl)methanol

Cat. No.: B1300070
CAS No.: 773872-33-6
M. Wt: 198.26 g/mol
InChI Key: AWWJGVBHUYQLEJ-UHFFFAOYSA-N
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Description

(3'-Methyl-[1,1'-biphenyl]-4-yl)methanol is a useful research compound. Its molecular formula is C14H14O and its molecular weight is 198.26 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O B1300070 (3'-Methyl-[1,1'-biphenyl]-4-yl)methanol CAS No. 773872-33-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(3-methylphenyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-11-3-2-4-14(9-11)13-7-5-12(10-15)6-8-13/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWJGVBHUYQLEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60362691
Record name (3'-Methyl[1,1'-biphenyl]-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773872-33-6
Record name (3'-Methyl[1,1'-biphenyl]-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextual Significance of Biphenyl Scaffolds in Advanced Organic Synthesis

The significance of the biphenyl (B1667301) scaffold is evident in its widespread presence in:

Medicinal Chemistry: Many marketed drugs and biologically active compounds feature a biphenyl core. rsc.org The scaffold's rigidity and ability to position functional groups in a specific spatial orientation are crucial for molecular recognition and interaction with biological targets like enzymes and receptors.

Natural Products: Nature utilizes the biaryl scaffold in complex molecules with potent biological activities, such as the antibiotic vancomycin. rsc.org

Materials Science: Biphenyl derivatives are integral to the development of advanced materials. They are used to create liquid crystals for displays, fluorescent layers in organic light-emitting diodes (OLEDs), and specialized polymers. rsc.orgroyalsocietypublishing.org

Agrochemicals: The biphenyl structure is also found in a range of products designed for agriculture. mdpi.com

The construction of the C-C bond linking the two aryl rings is a key challenge in the synthesis of these molecules. Modern organic chemistry has developed powerful metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi reactions, which have become the methods of choice for the efficient and versatile synthesis of biphenyl derivatives. rsc.orgnih.gov

Structural Features and Positional Isomerism Within the Biphenylmethanol Framework

The structure of (3'-Methyl-[1,1'-biphenyl]-4-yl)methanol is defined by the specific placement of its functional groups on the biphenyl (B1667301) framework. The nomenclature "[1,1'-biphenyl]" indicates two phenyl rings connected at their C1 positions. One ring is designated as unprimed and the other as primed. In this compound, the hydroxymethyl group (-CH₂OH) is attached to the C4 position of the first ring, and the methyl group (-CH₃) is at the C3' position of the second ring.

Positional isomerism is a key feature of substituted biphenyls, where the same functional groups are attached at different positions on the rings, leading to distinct chemical and physical properties. The biphenylmethanol framework can have numerous isomers depending on the location of the methyl and hydroxymethyl groups. A change in the position of even a single methyl group can significantly affect properties like the melting point and crystallinity of the compound. royalsocietypublishing.org

For instance, moving the methyl group from the meta-position (3') to the para-position (4') results in (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol, a different compound with its own unique characteristics. prepchem.comchemicalbook.com Similarly, the parent compound, biphenylmethanol, exists as several isomers, including 2-biphenylmethanol (B1359950) and 4-biphenylmethanol, each with distinct properties and applications. nih.govguidechem.com

Another important structural feature in some biphenyl derivatives is atropisomerism. This phenomenon occurs when rotation around the single bond connecting the two phenyl rings is hindered, typically due to bulky substituents at the ortho-positions (2, 2', 6, and 6'). This restricted rotation can lead to the existence of stable, non-superimposable mirror-image isomers called atropisomers. nih.govnih.gov

Interactive Table 2: Examples of Positional Isomers in the Biphenylmethanol Family

Compound Name CAS Number Molecular Formula
This compound 773872-33-6 nih.gov C₁₄H₁₄O
(4'-Methyl-[1,1'-biphenyl]-4-yl)methanol 79757-92-9 chemicalbook.com C₁₄H₁₄O
(2-Methyl[1,1'-biphenyl]-3-yl)methanol 76350-90-8 prepchem.com C₁₄H₁₄O
(3'-Methyl-[1,1'-biphenyl]-3-yl)methanol 773872-41-6 chemsrc.com C₁₄H₁₄O
2-Biphenylmethanol 2928-43-0 nih.gov C₁₃H₁₂O

Overview of Research Directions for Biphenyl Derived Compounds

Palladium-Catalyzed Cross-Coupling Strategies for Biphenyl Formation

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon bonds, offering a versatile and efficient means to construct the biphenyl scaffold of (3'-Methyl-[1,1'-biphenyl]-4-yl)methanol. nih.govnih.gov These reactions are favored for their high functional group tolerance and generally mild reaction conditions. nih.govnih.gov

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for synthesizing unsymmetrical biaryl compounds. gre.ac.uk This reaction involves the cross-coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. nih.gov The catalytic cycle is generally understood to involve three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.gov

The synthesis of this compound via Suzuki-Miyaura coupling necessitates two key organoboron precursors: 3-methylphenylboronic acid and a suitable partner such as (4-(hydroxymethyl)phenyl)boronic acid or its corresponding ester.

3-Methylphenylboronic acid is a versatile organoboron compound used extensively in Suzuki-Miyaura cross-coupling reactions to introduce the 3-methylphenyl group. chemimpex.com Its synthesis can be achieved through the reaction of 3-bromotoluene (B146084) with an organolithium reagent like n-butyllithium, followed by quenching with a borate (B1201080) ester such as trimethyl borate or triisopropyl borate, and subsequent acidic workup. chemicalbook.com

(4-(Hydroxymethyl)phenyl)boronic acid serves as the other crucial coupling partner, providing the second aromatic ring with the required hydroxymethyl functional group. chemimpex.com This compound can be prepared by the reduction of 4-formylphenylboronic acid using a reducing agent like sodium borohydride (B1222165) in a suitable solvent such as methanol (B129727). chemicalbook.comgoogle.com

Alternatively, pinacol (B44631) esters of these boronic acids are often employed. These esters can be synthesized by reacting the corresponding boronic acid with pinacol. For instance, pinacolyl 4-(hydroxymethyl)phenylboronate can be prepared by the hydrogenation of pinacolyl 4-formylphenylboronate. google.com

Table 1: Synthesis of Key Organoboron Precursors

Precursor Starting Material Reagents Key Conditions
3-Methylphenylboronic acid 3-Bromotoluene 1. n-Butyllithium 2. Triisopropyl borate 3. HCl Anhydrous THF, -78 °C to room temperature
(4-(Hydroxymethyl)phenyl)boronic acid 4-Formylphenylboronic acid Sodium borohydride Methanol, 0 °C

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst and the associated ligands. nih.gov While simple palladium sources like palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, the use of specialized ligands can dramatically improve reaction rates, yields, and functional group tolerance, especially with challenging substrates like aryl chlorides. nih.govdntb.gov.ua

Bulky, electron-rich phosphine (B1218219) ligands, such as dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos), have proven to be particularly effective in facilitating the cross-coupling of sterically hindered or unactivated aryl halides. nih.govnih.gov These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle. nih.gov N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands, offering high stability and catalytic activity. acs.org

The selection of the optimal catalyst system often involves screening various combinations of palladium precursors and ligands to achieve the best performance for a specific substrate pairing. For instance, a catalyst system based on SPhos has shown remarkable efficiency for the cross-coupling of unactivated aryl chlorides and bromides, even at very low catalyst loadings. nih.gov

Table 2: Common Palladium Catalysts and Ligands for Suzuki-Miyaura Coupling

Palladium Source Ligand Typical Substrates
Pd(OAc)₂ SPhos Aryl chlorides, bromides
Pd₂(dba)₃ XPhos Sterically hindered aryl halides
Pd(PPh₃)₄ - Aryl iodides, bromides

The choice of solvent and base are critical parameters that significantly influence the outcome of the Suzuki-Miyaura coupling. researchgate.net The base is required to facilitate the transmetalation step by forming a more nucleophilic boronate species. nih.gov Common bases include potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), sodium carbonate (Na₂CO₃), and sodium hydroxide (B78521) (NaOH). nih.govnih.govresearchgate.net The optimal base often depends on the specific substrates and catalyst system being used.

The solvent plays a crucial role in dissolving the reactants and catalyst, and its polarity can affect the reaction rate and selectivity. nih.govdigitellinc.com A wide range of solvents can be employed, often in aqueous mixtures. nih.gov For example, mixtures of an organic solvent like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or an alcohol with water are commonly used. researchgate.netnih.gov Alcoholic solvents like methanol and ethanol (B145695) have been shown to promote the reaction, and aqueous mixtures can enhance the solubility of inorganic bases. researchgate.net The solvent system of methanol and water (e.g., in a 3:2 ratio) has been identified as highly effective for certain Suzuki-Miyaura couplings. researchgate.net

Table 3: Effect of Solvent and Base on a Model Suzuki-Miyaura Coupling Reaction

Solvent Base Yield (%)
Tetrahydrofuran (THF) NaOH 10.4
Dimethylformamide (DMF) NaOH 30.9
Methanol NaOH 78.9
Ethanol NaOH 73.4
Methanol/Water (3:2) NaOH 96.3
Methanol/Water (3:2) K₂CO₃ 92.8

Data adapted from a study on the coupling of bromobenzene (B47551) and phenylboronic acid and may not be directly representative of the synthesis of this compound but illustrates general trends. researchgate.net

In cases where one of the coupling partners contains multiple reactive sites (e.g., a dihaloarene), controlling the regioselectivity of the Suzuki-Miyaura coupling is essential. The inherent differences in the reactivity of halogens (I > Br > Cl) can be exploited to achieve selective coupling. rsc.org For instance, in a molecule containing both a bromo and a chloro substituent, the coupling will preferentially occur at the more reactive carbon-bromine bond.

Furthermore, steric and electronic effects of substituents on the aromatic rings can direct the regiochemical outcome. rsc.org Electron-withdrawing groups can activate a nearby halogen for oxidative addition, while bulky groups can hinder reaction at an adjacent site. In some cases, directing groups can influence the regioselectivity by coordinating to the palladium catalyst. The presence of an alkene substituent has been shown to slow the rate of oxidative addition at a nearby C-Br bond, allowing for selective reaction at a more distant C-Br bond. rsc.org Careful consideration of these factors allows for the precise construction of the desired biphenyl isomer.

Other Metal-Catalyzed Cross-Coupling Approaches (e.g., Negishi, Kumada, Stille Coupling)

While the Suzuki-Miyaura coupling is a dominant methodology, other metal-catalyzed cross-coupling reactions offer valuable alternatives for the synthesis of biphenyls. rsc.org

Negishi Coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex. wikipedia.org This method is known for its high reactivity and selectivity under mild conditions, often proceeding at room temperature. acs.org The organozinc reagents are typically prepared from the corresponding organolithium or Grignard reagents. The Negishi coupling can be superior to the Suzuki method in certain cases, offering faster reaction times and higher yields. acs.org

Kumada Coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner, coupled with an organic halide under nickel or palladium catalysis. wikipedia.orgorganic-chemistry.org This was one of the first catalytic cross-coupling methods developed. wikipedia.org A key advantage is the direct use of Grignard reagents, which are readily prepared. organic-chemistry.org However, the high reactivity of Grignard reagents can limit the functional group tolerance of the reaction compared to Suzuki or Stille couplings. acs.orgchem-station.com

Stille Coupling employs an organotin reagent (organostannane) to couple with an organic halide or triflate, catalyzed by palladium. organic-chemistry.org The main advantages of the Stille coupling are the stability of the organostannane reagents to air and moisture and the wide range of compatible functional groups. orgsyn.org However, a significant drawback is the toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture. organic-chemistry.org

Table 4: Comparison of Cross-Coupling Reactions for Biphenyl Synthesis

Reaction Organometallic Reagent Catalyst Key Advantages Key Disadvantages
Suzuki-Miyaura Organoboron Palladium Stable, non-toxic reagents; high functional group tolerance Base is required
Negishi Organozinc Palladium or Nickel Mild reaction conditions; high reactivity Organozinc reagents can be moisture sensitive
Kumada Organomagnesium (Grignard) Nickel or Palladium Readily available reagents Lower functional group tolerance

| Stille | Organotin | Palladium | Air and moisture stable reagents; high functional group tolerance | Toxicity of tin compounds; purification challenges |

Functional Group Transformations for Methanol Moiety Introduction

A key step in the synthesis of this compound is the introduction of the methanol group. This is typically achieved through the reduction of a carboxylic acid or aldehyde precursor.

Reduction of Carboxylic Acid Derivatives (e.g., Esters, Acid Chlorides)

The reduction of carboxylic acid derivatives, such as esters and acid chlorides, to primary alcohols is a fundamental transformation in organic chemistry. masterorganicchemistry.com For the synthesis of this compound, this involves the conversion of a precursor like methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate.

Lithium aluminum hydride (LiAlH₄) is a potent and versatile reducing agent capable of reducing a wide array of functional groups, including esters and carboxylic acids, to their corresponding primary alcohols. masterorganicchemistry.combyjus.com The reaction mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester. This is followed by the elimination of the alkoxy group to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol. masterorganicchemistry.com

The high reactivity of LiAlH₄ necessitates the use of anhydrous, non-protic solvents like diethyl ether or tetrahydrofuran (THF) to prevent its violent reaction with water or other acidic protons. byjus.comlibretexts.org An excess of the reagent is often used to ensure complete conversion.

Key Reaction Parameters for Hydride Reduction:

ParameterConditionRationale
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)Powerful enough to reduce stable esters and carboxylic acids. libretexts.org
Solvent Anhydrous Diethyl Ether or THFPrevents decomposition of the highly reactive LiAlH₄. byjus.com
Temperature Typically low to ambientTo control the exothermic nature of the reaction.
Work-up Careful quenching with water and/or acidTo decompose excess hydride and protonate the resulting alkoxide. libretexts.org

Catalytic hydrogenation offers a greener and often more scalable alternative to hydride-based reductions. This method involves the use of hydrogen gas in the presence of a metal catalyst to reduce the carboxyl group. tcichemicals.com While direct hydrogenation of carboxylic acids can be challenging, their ester derivatives are more readily reduced.

Ruthenium-based catalysts, for instance, have demonstrated efficacy in the hydrogenation of esters to alcohols under various conditions, including neat (solvent-free) reactions. tcichemicals.com This method can be advantageous as it may tolerate other functional groups that would be reduced by LiAlH₄. tcichemicals.com

Reduction of Aldehyde Precursors to Primary Alcohols

The reduction of an aldehyde, such as 3'-methyl-[1,1'-biphenyl]-4-carbaldehyde, presents a more direct route to the target primary alcohol.

Sodium borohydride (NaBH₄) is a milder and more selective reducing agent compared to LiAlH₄. masterorganicchemistry.com It is particularly well-suited for the reduction of aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.comyoutube.com A significant advantage of NaBH₄ is its compatibility with protic solvents like methanol and ethanol, making it a more convenient reagent for many applications.

The mechanism of NaBH₄ reduction also involves the nucleophilic attack of a hydride ion on the carbonyl carbon. youtube.com However, its lower reactivity means it generally does not reduce less reactive carbonyl compounds like esters, amides, or carboxylic acids under standard conditions. masterorganicchemistry.com This chemoselectivity is highly valuable in the synthesis of complex molecules with multiple functional groups.

Comparison of Common Reducing Agents:

Reducing AgentReactivitySubstrates ReducedTypical Solvents
Lithium Aluminum Hydride (LiAlH₄) Very HighAldehydes, Ketones, Esters, Carboxylic Acids, Amides, Nitriles masterorganicchemistry.comAnhydrous Ethers (e.g., THF, Et₂O) byjus.com
Sodium Borohydride (NaBH₄) ModerateAldehydes, Ketones masterorganicchemistry.comProtic Solvents (e.g., MeOH, EtOH)

Classical Synthetic Routes for Biphenyl Derivatives

The construction of the biphenyl core is a critical aspect of synthesizing this compound. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, particularly for creating biaryl systems.

This palladium-catalyzed reaction involves the coupling of an organoboron compound (like a boronic acid) with an organohalide. ajgreenchem.comresearchgate.net For the synthesis of the (3'-Methyl-[1,1'-biphenyl]-4-yl) moiety, this could involve the reaction of a 4-substituted phenyl boronic acid with a 3-methylphenyl halide, or vice versa. The reaction is known for its high functional group tolerance, mild reaction conditions, and generally high yields. ajgreenchem.comnih.gov

Other classical methods for biphenyl synthesis include the Ullmann coupling, which involves the copper-catalyzed reaction of two aryl halides, and reactions involving Grignard reagents. However, the Suzuki-Miyaura coupling often remains the method of choice due to its versatility and milder conditions.

Directed Functionalization of Biphenyl Substrates

Another major strategy involves starting with a pre-formed biphenyl or a substituted biphenyl core and introducing the required functional groups through directed reactions. This approach leverages the inherent reactivity of the aromatic rings.

Friedel-Crafts reactions are a cornerstone of electrophilic aromatic substitution, allowing for the introduction of alkyl or acyl groups onto an aromatic ring. mt.com Starting with 3-methylbiphenyl (B165614), a Friedel-Crafts reaction can be used to introduce a functional group at the 4'-position, which can then be converted to the hydroxymethyl group.

Friedel-Crafts Acylation is generally preferred over alkylation due to its greater control. In this reaction, 3-methylbiphenyl would be treated with an acylating agent, such as acetyl chloride (CH₃COCl), in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). nih.govchegg.com The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the biphenyl ring. The substitution is directed primarily to the para position of the unsubstituted phenyl ring due to steric hindrance and electronic effects, resulting in the formation of 4-acetyl-3'-methylbiphenyl. nih.gov This ketone can then be readily reduced to the desired alcohol using a reducing agent like sodium borohydride (NaBH₄). A key advantage of acylation is that the introduced acyl group is deactivating, which prevents further polysubstitution reactions. mt.com

Friedel-Crafts Alkylation involves reacting 3-methylbiphenyl with an alkyl halide (e.g., chloromethane) and a Lewis acid catalyst. chemguide.co.uk However, this reaction is often plagued by several issues:

Polyalkylation : The introduced alkyl group is activating, making the product more reactive than the starting material and leading to multiple substitutions. chemguide.co.ukyoutube.com

Carbocation Rearrangements : The intermediate carbocation can rearrange to a more stable form, leading to a mixture of products. youtube.comyoutube.com

For these reasons, acylation followed by reduction is a more reliable and controlled pathway for the synthesis of the target compound.

This pathway involves the initial halogenation of a biphenyl precursor, followed by substitution reactions to introduce the hydroxymethyl group. For instance, starting with 3-methylbiphenyl, an electrophilic aromatic halogenation can be performed using bromine (Br₂) or chlorine (Cl₂) with a Lewis acid catalyst such as iron(III) bromide (FeBr₃). libretexts.org This reaction will preferentially install a halogen atom at the para-position (4'-position) of the unsubstituted ring, yielding 4'-bromo-3-methylbiphenyl (B1595217).

Once the halogen is in place, it can be converted to the hydroxymethyl group through several methods. One of the most common is via the Grignard reaction, as described previously (Section 2.3.1). The 4'-bromo-3-methylbiphenyl is converted to its Grignard reagent and then reacted with formaldehyde. google.com

Alternatively, the halogen can be displaced through nucleophilic substitution reactions, although this is generally more difficult on an unactivated aryl halide. More advanced palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling followed by hydration or the Buchwald-Hartwig amination followed by conversion, can also be employed to transform the aryl halide into other functional groups that can ultimately be converted to a hydroxymethyl group.

Emerging and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of efficient, rapid, and environmentally benign methods. Microwave-assisted synthesis represents a significant step in this direction.

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions. This technique can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purity compared to conventional heating methods. ajrconline.orgchemicaljournals.comresearchgate.net The heating occurs through the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. ijnrd.org

This technology is highly applicable to many of the reactions discussed above, particularly metal-catalyzed cross-coupling reactions like Suzuki or Ullmann couplings. nih.govfigshare.com For example, a Suzuki-Miyaura coupling between 4-(hydroxymethyl)phenylboronic acid and 3-bromotoluene could be significantly accelerated using microwave irradiation. The rapid heating can enhance catalyst turnover and reduce the formation of side products. nih.gov Similarly, Friedel-Crafts reactions and nucleophilic substitution reactions can also benefit from microwave assistance. ajrconline.org The use of microwave technology aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less solvent. chemicaljournals.comijnrd.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

ParameterConventional HeatingMicrowave-Assisted Synthesis (MAOS)
Heating Mechanism Conduction and convection (slow, non-uniform)Direct dielectric heating (rapid, uniform) ijnrd.org
Reaction Time Hours to daysSeconds to minutes chemicaljournals.comresearchgate.net
Energy Efficiency LowerHigher chemicaljournals.com
Yield & Purity Often lower, more side productsOften higher, improved purity ajrconline.org
Applicability BroadExcellent for polar reactants/solvents; ideal for cross-coupling, substitution, and other named reactions. nih.govajrconline.org

Mechanochemical Synthesis Techniques

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful and sustainable alternative to traditional solvent-based synthesis. By employing techniques like ball milling, this approach often leads to solvent-free or low-solvent conditions, reduced reaction times, and access to novel chemical reactivities. In the context of biphenyl synthesis, mechanochemistry provides an efficient route for constructing the core biaryl structure.

A prominent mechanochemical method for synthesizing biphenyl-derived materials is the palladium-catalyzed oxidative homocoupling of aryl boronic acids. rsc.org This process can be conducted using a ball-milling method that is both solvent-free and ligand-free, offering a significant green advantage. rsc.org The reaction proceeds efficiently in air, simplifying the experimental setup. rsc.org This technique has been successfully applied to create a variety of biphenyl-derived organic fluorescent materials in moderate to good yields. rsc.org

Similarly, biphenyltetracarboxydiimide liquid crystals have been prepared via a solvent-free mechanochemical approach using a ball mill. mdpi.com This method demonstrated a dramatic reduction in reaction time to just 15 minutes, achieving excellent product yields of 95–99%, compared to the conventional six-hour reflux in a solvent like DMF. mdpi.com The energy supplied by the ball mill is crucial for the reaction's outcome, facilitating a rapid and efficient synthesis. mdpi.com The versatility of mechanochemistry is further highlighted by its application in creating polyaromatic hydrocarbon derivatives, where it overcomes solubility issues that often plague traditional solution-based methods. researchgate.net

The following table summarizes representative mechanochemical approaches for the synthesis of biphenyl analogues.

Reaction TypeReactantsConditionsProduct TypeYieldReference
Pd-catalyzed Oxidative HomocouplingAryl Boronic AcidsBall Milling (Solvent-free, Ligand-free)Biphenyl-derived Fluorescent MaterialsModest to Good rsc.org
Imide Synthesis3,3′,4,4′-Biphenyltetracarboxylic anhydride (B1165640) and Alkyl/AlkoxyanilinesBall Milling (15 min, 20 Hz, Solvent-free)Biphenyltetracarboxydiimide Liquid Crystals95-99% mdpi.com
Wittig ReactionPhosphonium salt (from Triphenylphosphine) and Aldehyde/KetoneBall Milling (One-pot, Solvent-free, K2CO3 base)Substituted Alkenes (precursors for biphenyls)Not Specified beilstein-journals.org

Enzymatic Transformations (e.g., Transaminases for related chiral compounds)

Enzymatic transformations offer a highly selective and environmentally benign route for synthesizing complex molecules, particularly chiral compounds. pharmasalmanac.com While this compound is not chiral, enzymatic methods are highly relevant for the synthesis of its chiral analogues, which are valuable in pharmaceutical and materials science. Amine transaminases (TAms), in particular, have garnered significant attention for the asymmetric synthesis of chiral amines from their corresponding prochiral ketones. mbl.or.kr

Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone substrate, utilizing pyridoxal (B1214274) phosphate (PLP) as a cofactor. acs.orgnih.gov This process can achieve very high stereoselectivity, producing optically pure chiral amines under mild, aqueous conditions, which aligns with the principles of green chemistry. mbl.or.krnih.gov A major challenge in this field has been the limited substrate scope of wild-type enzymes, especially towards bulky ketones like those with biphenyl or multiple phenyl groups. acs.orgnih.gov

To overcome this limitation, significant research has focused on protein engineering to enhance the activity and stereoselectivity of transaminases for bulky substrates. For instance, a rational design strategy was used to engineer a transaminase from Vibrio fluvialis. The wild-type enzyme showed no detectable activity toward the bulky aromatic ketone 2-acetylbiphenyl. By introducing just two mutations (W57G/R415A), researchers were able to create an active site with an expanded substrate-binding region, which resulted in detectable catalytic activity. acs.orgnih.gov Further engineering led to enzymes with dramatically improved reaction rates and high enantioselectivity. nih.govnih.gov

The application of these biocatalysts is crucial for producing valuable chiral intermediates. The advantages include mild reaction conditions, high enantioselectivity, and environmental friendliness, with theoretical yields potentially reaching 100%. nih.gov

The table below details specific examples of transaminase-catalyzed synthesis of chiral amines with bulky, biphenyl-related structures.

EnzymeSubstrateReactionProductConversion / Enantiomeric Excess (ee)Reference
Engineered Vibrio fluvialis Transaminase (W57G/R415A mutant)2-Acetylbiphenyl (Ketone 1)Asymmetric Transamination(1S)-1-(1,1′-biphenyl-2-yl)ethanamine (Amine 2)Detectable Activity Achieved acs.orgnih.gov
Engineered Transaminase (from fold class I)Various bulky prochiral ketonesAsymmetric TransaminationBulky Chiral AminesUp to >99.9% ee nih.gov
Transaminase CDX043Diphenyl ketoneAsymmetric Reductive AminationDiphenyl aminePoor Conversion researchgate.net
Transaminase ATA237n-Butyl Benzyl (B1604629) KetoneAsymmetric Reductive Aminationn-Butyl Benzylamine87% ee (S)-isomer researchgate.net

Transformations of the Hydroxymethyl Group

The hydroxymethyl group is a primary alcohol, and as such, it can undergo a range of characteristic reactions, including esterification, etherification, oxidation, and nucleophilic substitution. These transformations allow for the introduction of various functional groups, leading to a wide array of chemical derivatives.

Esterification Reactions for Chemical Diversity

Esterification of this compound can be achieved through several established methods, providing a straightforward route to introduce a wide variety of ester functionalities. These reactions are crucial for creating derivatives with modified physical, chemical, and biological properties.

One of the most common methods is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.net This equilibrium-driven reaction is typically performed with an excess of the carboxylic acid or by removal of water to drive the reaction to completion.

Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, the alcohol can be treated with an acyl chloride or an acid anhydride in the presence of a base, such as pyridine (B92270) or triethylamine. This method is generally more efficient and avoids the harsh acidic conditions of the Fischer-Speier method. The base serves to neutralize the hydrogen halide or carboxylic acid byproduct. nih.gov

The following table summarizes typical conditions for the esterification of benzylic alcohols, which are applicable to this compound.

ReagentCatalyst/BaseSolventTemperatureProduct
Acetic AnhydridePyridineDichloromethaneRoom Temperature(3'-Methyl-[1,1'-biphenyl]-4-yl)methyl acetate
Benzoyl ChlorideTriethylamineTetrahydrofuran0 °C to Room Temp(3'-Methyl-[1,1'-biphenyl]-4-yl)methyl benzoate
Carboxylic AcidSulfuric AcidTolueneReflux(3'-Methyl-[1,1'-biphenyl]-4-yl)methyl carboxylate

Etherification Reactions

Ether derivatives of this compound can be synthesized through several routes, with the Williamson ether synthesis being a prominent and versatile method. libretexts.orgmasterorganicchemistry.com This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. libretexts.orgmasterorganicchemistry.com Strong bases such as sodium hydride (NaH) are typically used to generate the alkoxide.

Another approach for the synthesis of symmetrical ethers is the acid-catalyzed dehydration of the alcohol. libretexts.org However, this method is generally limited to primary alcohols and can be prone to side reactions. For the synthesis of unsymmetrical ethers, particularly with other benzylic alcohols, iron(III) chloride has been used as a catalyst in green solvents like propylene (B89431) carbonate. nih.gov

The table below outlines common methods for the etherification of benzylic alcohols.

ReagentBase/CatalystSolventTemperatureProduct
Methyl IodideSodium HydrideTetrahydrofuranRoom Temperature4-(Methoxymethyl)-3'-methyl-1,1'-biphenyl
Benzyl BromidePotassium HydroxideTolueneReflux4-(Benzyloxymethyl)-3'-methyl-1,1'-biphenyl
ItselfSulfuric AcidHeatHighBis((3'-methyl-[1,1'-biphenyl]-4-yl)methyl) ether

Oxidation to Aldehydes and Carboxylic Acids

The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde, (3'-Methyl-[1,1'-biphenyl]-4-yl)carbaldehyde, or further to the carboxylic acid, 3'-Methyl-[1,1'-biphenyl]-4-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.

For the synthesis of the aldehyde, mild oxidizing agents are required to prevent overoxidation. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly employed for this transformation. These reactions are typically carried out in chlorinated solvents at room temperature.

To obtain the carboxylic acid, stronger oxidizing agents are necessary. Potassium permanganate (B83412) (KMnO4) or chromic acid (generated in situ from chromium trioxide and sulfuric acid, i.e., Jones reagent) can effectively oxidize the primary alcohol to the carboxylic acid. These reactions are often performed under more vigorous conditions, such as heating in an aqueous solution.

Below is a summary of typical oxidation reactions for benzylic alcohols.

Oxidizing AgentSolventTemperatureProduct
Pyridinium Chlorochromate (PCC)DichloromethaneRoom Temperature(3'-Methyl-[1,1'-biphenyl]-4-yl)carbaldehyde
Dess-Martin Periodinane (DMP)DichloromethaneRoom Temperature(3'-Methyl-[1,1'-biphenyl]-4-yl)carbaldehyde
Potassium Permanganate (KMnO4)Water/PyridineReflux3'-Methyl-[1,1'-biphenyl]-4-carboxylic acid
Jones Reagent (CrO3/H2SO4)Acetone0 °C to Room Temp3'-Methyl-[1,1'-biphenyl]-4-carboxylic acid

Nucleophilic Substitution Reactions at the Benzylic Carbon

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur at the benzylic carbon of this compound, the hydroxyl group must first be converted into a better leaving group. A common strategy is to convert the alcohol into a tosylate or a halide.

Treatment of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine yields the corresponding tosylate. The tosylate anion is an excellent leaving group, readily displaced by a wide range of nucleophiles.

Alternatively, the alcohol can be converted into a benzylic halide. Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are effective for the synthesis of the corresponding benzyl chloride and benzyl bromide, respectively. These benzylic halides are then susceptible to SN1 or SN2 reactions with various nucleophiles.

The following table illustrates the conversion of benzylic alcohols to derivatives via nucleophilic substitution.

Activation ReagentNucleophileSolventProduct
Thionyl Chloride (SOCl2)-Chloroform4-(Chloromethyl)-3'-methyl-1,1'-biphenyl
Phosphorus Tribromide (PBr3)-Diethyl Ether4-(Bromomethyl)-3'-methyl-1,1'-biphenyl
p-Toluenesulfonyl ChlorideSodium CyanideDimethylformamide(3'-Methyl-[1,1'-biphenyl]-4-yl)acetonitrile
(from alcohol)

Reactions of the Biphenyl Core

The biphenyl core of this compound can undergo electrophilic aromatic substitution. The position of the incoming electrophile is directed by the existing substituents on the two phenyl rings.

Electrophilic Aromatic Substitution Patterns on the Biphenyl Rings

In this compound, the two phenyl rings are substituted with groups that have different directing effects. The ring bearing the hydroxymethyl group (-CH2OH) is influenced by this substituent, which is a weak ortho, para-director and a deactivating group. The other ring contains a methyl group (-CH3), which is an activating group and also an ortho, para-director. minia.edu.eg

Due to the activating nature of the methyl group, electrophilic substitution is expected to occur preferentially on the methyl-substituted ring. minia.edu.eg The methyl group will direct incoming electrophiles to the positions ortho and para to it. However, the para position is already part of the biphenyl linkage. Therefore, substitution is most likely to occur at the ortho positions relative to the methyl group.

The hydroxymethyl group on the other ring is deactivating, making this ring less susceptible to electrophilic attack. libretexts.org If substitution were to occur on this ring, it would be directed to the positions ortho to the hydroxymethyl group, as the para position is occupied.

The following table predicts the major products of common electrophilic aromatic substitution reactions on this compound.

ReactionReagentsMajor Product(s)
NitrationHNO3, H2SO4(2'-Nitro-3'-methyl-[1,1'-biphenyl]-4-yl)methanol and (6'-Nitro-3'-methyl-[1,1'-biphenyl]-4-yl)methanol
BrominationBr2, FeBr3(2'-Bromo-3'-methyl-[1,1'-biphenyl]-4-yl)methanol and (6'-Bromo-3'-methyl-[1,1'-biphenyl]-4-yl)methanol
Friedel-Crafts AcylationCH3COCl, AlCl3(2'-Acetyl-3'-methyl-[1,1'-biphenyl]-4-yl)methanol and (6'-Acetyl-3'-methyl-[1,1'-biphenyl]-4-yl)methanol

Directed Ortho-Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful regioselective tool for the functionalization of aromatic rings. wikipedia.orgchem-station.com The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org

For this compound, the hydroxymethyl group (-CH₂OH) can serve as a precursor to an effective DMG. Treatment with a strong base, typically an alkyllithium like n-butyllithium (n-BuLi), first deprotonates the alcohol to form a lithium alkoxide. This alkoxide then acts as the DMG, directing a second equivalent of the alkyllithium base to selectively remove a proton from the C-3 position of the same phenyl ring. uwindsor.cabaranlab.org The resulting aryllithium intermediate is a potent nucleophile that can react with a wide range of electrophiles to install a new functional group exclusively at the C-3 position. wikipedia.org

This two-step, one-pot process allows for the precise synthesis of 3,4-disubstituted biphenyl derivatives, which are otherwise challenging to prepare. The general mechanism involves the initial formation of a complex between the DMG and the organolithium reagent, which increases the kinetic acidity of the nearby ortho protons, leading to regioselective deprotonation. chem-station.comorganic-chemistry.org

The table below illustrates the potential functional groups that can be introduced onto the this compound scaffold using this methodology with various electrophiles.

ElectrophileReagent ExampleFunctional Group IntroducedPotential Product Structure
Deuterium OxideD₂O-D (Deuterium)3-Deuterio-(3'-methyl-[1,1'-biphenyl]-4-yl)methanol
Alkyl HalideCH₃I-CH₃ (Methyl)3,3'-Dimethyl-[1,1'-biphenyl]-4-yl)methanol
Carbon DioxideCO₂-COOH (Carboxylic Acid)4-(Hydroxymethyl)-3'-methyl-[1,1'-biphenyl]-3-carboxylic acid
Aldehyde/Ketone(CH₃)₂CO-C(OH)(CH₃)₂ (Tertiary Alcohol)(3'Methyl-3-(2-hydroxypropan-2-yl)-[1,1'-biphenyl]-4-yl)methanol
IodineI₂-I (Iodo)(3-Iodo-3'-methyl-[1,1'-biphenyl]-4-yl)methanol
ChlorotrimethylsilaneTMSCl-Si(CH₃)₃ (Trimethylsilyl)(3'-Methyl-3-(trimethylsilyl)-[1,1'-biphenyl]-4-yl)methanol

Influence of the Methyl Substituent on Reactivity

Sterically, the 3'-methyl group is relatively remote from the primary reaction site (C-3) of directed ortho-metalation. Therefore, it is not expected to exert significant steric hindrance that would impede the approach of the organolithium base or the subsequent electrophile. Studies on other substituted nitrobiphenyls have shown that remote methyl substitution can influence molecular properties and reactivity, suggesting that even distant groups can play a role in modulating the chemical behavior of the molecule. nih.gov The primary role of the 3'-methyl group is to serve as a key structural feature that defines the molecule's identity and can be used to fine-tune properties in derivative compounds. rsc.org

Synthesis of Complex Biphenyl Derivatives

This compound is a valuable building block for the synthesis of more elaborate and structurally complex molecules. Its biphenyl core and reactive hydroxymethyl group provide multiple avenues for derivatization.

Bridged biphenyls are a class of compounds where the two aromatic rings are connected by an additional chemical linker, creating a more rigid, cyclic structure. This structural constraint can impart unique photophysical or biological properties. While specific examples starting from this compound are not extensively documented, its structure is amenable to the synthesis of such systems.

A hypothetical strategy could involve a multi-step sequence. First, the molecule could be functionalized at two distinct positions. For example, directed ortho-metalation could be used to install a reactive handle at the C-3 position. Concurrently, the methyl group at the 3'-position could be functionalized, for instance, via radical bromination followed by conversion to a nucleophilic or electrophilic group. The resulting difunctionalized biphenyl could then be cyclized by reaction with a suitable bifunctional linker, forming a bridged system. The synthesis of bridged biphenyls has been shown to be an effective strategy for creating novel liquid crystal materials. rsc.org

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates structural elements from each starting material. nih.gov These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular complexity. nih.gov

This compound can potentially serve as the alcohol component in well-known MCRs like the Passerini and Ugi reactions.

Passerini Reaction: In a three-component Passerini reaction, an alcohol, a carbonyl compound (aldehyde or ketone), and an isocyanide react to form an α-acyloxy carboxamide. Using this compound would result in a product featuring the (3'-methyl-[1,1'-biphenyl]-4-yl)methoxycarbonyl group.

Ugi Reaction: The Ugi reaction is a four-component reaction involving an alcohol, a carbonyl compound, an amine, and an isocyanide. When the alcohol is used in conjunction with a carboxylic acid, it forms an ester component in the final product.

The use of this specific biphenyl alcohol in MCRs would allow for the direct incorporation of its bulky, lipophilic scaffold into diverse molecular libraries, which is a common strategy in the discovery of new bioactive compounds. nih.gov

The structure of this compound makes it a suitable precursor for both macrocycles and polymers.

Macrocyclic Structures: Macrocycles are large cyclic molecules that are of great interest in supramolecular chemistry and materials science. mdpi.com Biphenyl units are often used as rigid components in the construction of shape-persistent macrocycles. researchgate.netnih.gov To prepare a macrocycle, this compound would first need to be converted into a difunctional linear precursor. For example, the hydroxymethyl group could be paired with another functional group introduced elsewhere on the biphenyl scaffold (e.g., via DoM or Suzuki coupling). The resulting linear molecule could then undergo an intramolecular cyclization reaction under high-dilution conditions to favor the formation of the cyclic product over intermolecular polymerization.

Spectroscopic and Analytical Characterization Techniques for 3 Methyl 1,1 Biphenyl 4 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of (3'-Methyl-[1,1'-biphenyl]-4-yl)methanol. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton (¹H) NMR spectroscopy offers critical insights into the hydrogen environments within the molecule. The spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

For this compound, the ¹H NMR spectrum, typically recorded in a deuterated solvent like CDCl₃, exhibits characteristic signals. The aromatic protons on the two phenyl rings resonate in the downfield region, generally between 7.1 and 7.6 ppm. The specific splitting patterns (e.g., doublets, triplets, multiplets) and coupling constants (J-values) allow for the assignment of each proton to its specific position on the biphenyl (B1667301) framework.

The benzylic protons of the hydroxymethyl group (-CH₂OH) typically appear as a singlet around 4.7 ppm. The methyl group (-CH₃) attached to the second phenyl ring produces a distinct singlet in the upfield region, usually around 2.4 ppm. The hydroxyl proton (-OH) signal can vary in position and may appear as a broad singlet, its chemical shift being sensitive to concentration and temperature.

Table 1: Representative ¹H NMR Chemical Shift Data for this compound

Proton Assignment Typical Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons 7.1 - 7.6 Multiplet (m)
Methanol (B129727) Protons (-CH₂OH) ~ 4.7 Singlet (s)
Methyl Protons (-CH₃) ~ 2.4 Singlet (s)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed picture of the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The aromatic carbons typically resonate in the range of 125-141 ppm. The quaternary carbons, those to which other carbons are attached (C-1, C-1', C-3', C-4), can be distinguished from the protonated aromatic carbons. The carbon of the hydroxymethyl group (-CH₂OH) is characteristically found further upfield, often around 65 ppm, due to the deshielding effect of the attached oxygen atom. The methyl group's carbon (-CH₃) appears at the highest field, typically around 21 ppm.

Table 2: Representative ¹³C NMR Chemical Shift Data for this compound

Carbon Assignment Typical Chemical Shift (δ, ppm)
Aromatic Quaternary Carbons ~ 138 - 141
Aromatic CH Carbons ~ 125 - 129
Methanol Carbon (-CH₂OH) ~ 65

Advanced NMR Techniques (e.g., 2D NMR, NOESY, COSY, HSQC, HMBC)

For complex molecules or to unambiguously confirm structural assignments, advanced NMR techniques are employed. researchgate.net These two-dimensional (2D) methods reveal correlations between different nuclei.

COSY (Correlation Spectroscopy) experiments show correlations between coupled protons, helping to trace the connectivity of protons within each phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying the connectivity between the two phenyl rings and the positions of the methyl and hydroxymethyl substituents.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds.

A broad absorption band in the region of 3200-3600 cm⁻¹ is a characteristic signature of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from hydrogen bonding. The C-O stretching vibration of the primary alcohol typically appears in the 1000-1050 cm⁻¹ region. Aromatic C-H stretching vibrations are observed as a group of sharp bands just above 3000 cm⁻¹, while the aromatic C=C ring stretching vibrations give rise to absorptions in the 1450-1600 cm⁻¹ range. The C-H stretching of the methyl and methylene (B1212753) groups is found in the 2850-3000 cm⁻¹ region.

Table 3: Key IR Absorption Frequencies for this compound

Vibrational Mode Typical Frequency Range (cm⁻¹)
O-H Stretch (Alcohol) 3200 - 3600 (broad)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000
Aromatic C=C Stretch 1450 - 1600

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For biphenyl derivatives, Raman spectra show strong peaks corresponding to the aromatic ring vibrations. researchgate.net

Common features for biphenyl compounds include strong peaks around 1600 cm⁻¹ (C=C stretching), 1280 cm⁻¹ (inter-ring C-C stretch), and 1000 cm⁻¹ (ring breathing mode). researchgate.netchemicalbook.com The C-H stretching vibrations of the aromatic rings and the methyl/methylene groups are also observable, typically in the 2800-3100 cm⁻¹ region. researchgate.net While less commonly reported for this specific compound, Raman spectroscopy can be a valuable tool for confirming the biphenyl backbone structure and observing subtle changes in molecular vibration.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound and for gaining structural insights through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding the analyte molecule with high-energy electrons (typically 70 eV). This process generates a positively charged molecular ion (M⁺•) and a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure and serves as a molecular fingerprint.

For this compound (C₁₄H₁₄O), the molecular ion peak [M]⁺• is expected at an m/z corresponding to its molecular weight, approximately 198.26 g/mol . nih.gov The fragmentation pattern is influenced by the stability of the resulting ions. Common fragmentation pathways for similar biphenyl methanol compounds involve the loss of the functional groups attached to the aromatic rings. nih.govnih.govnih.gov

Key fragmentation pathways for this compound would likely include:

Loss of a hydrogen atom: [M-H]⁺, leading to a stable ion at m/z 197.

Loss of the hydroxyl group: [M-OH]⁺, resulting in a fragment at m/z 181.

Loss of water: [M-H₂O]⁺•, a common fragmentation for alcohols, yielding an ion at m/z 180. nih.gov

Loss of the hydroxymethyl group: [M-CH₂OH]⁺, producing a biphenyl fragment at m/z 167.

Formation of a tropylium-like ion: Cleavage of the biphenyl structure can lead to the formation of a highly stable tropylium (B1234903) cation or related aromatic ions. A prominent peak often observed in the mass spectra of biphenyl derivatives is around m/z 165, which could correspond to the loss of a methyl group and hydrogen from the [M-H₂O]⁺• fragment or other complex rearrangements. nih.govnih.gov

The relative abundance of these fragments provides structural information. The base peak, the most intense peak in the spectrum, often corresponds to the most stable fragment ion. For many biphenyl compounds, fragments resulting from the cleavage of substituents from the stable biphenyl core are prominent. researchgate.net

Table 1: Predicted EI-MS Fragmentation Data for this compound

m/z Value Proposed Fragment Ion Description
198 [C₁₄H₁₄O]⁺• Molecular Ion (M⁺•)
197 [C₁₄H₁₃O]⁺ Loss of a hydrogen radical ([M-H]⁺)
181 [C₁₄H₁₃]⁺ Loss of a hydroxyl radical ([M-OH]⁺)
180 [C₁₄H₁₂]⁺• Loss of a water molecule ([M-H₂O]⁺•)
167 [C₁₃H₁₁]⁺ Loss of the hydroxymethyl radical ([M-CH₂OH]⁺)

Note: This table is based on predicted fragmentation patterns from related compounds.

High-Resolution Mass Spectrometry (HRMS) is utilized to measure the mass of a molecule with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the exact elemental composition of the molecule, distinguishing it from other molecules that may have the same nominal mass.

The molecular formula of this compound is C₁₄H₁₄O. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da), hydrogen (¹H = 1.007825 Da), and oxygen (¹⁶O = 15.994915 Da), the theoretical exact mass can be calculated. HRMS analysis would be expected to yield a measured mass that closely matches this theoretical value, thereby confirming the elemental formula.

Table 2: HRMS Data for this compound

Parameter Value Reference
Molecular Formula C₁₄H₁₄O nih.gov
Theoretical Exact Mass 198.104465 Da nih.gov

The confirmation of the exact mass by HRMS provides unambiguous evidence for the compound's molecular formula, which is a critical step in its structural elucidation. nih.gov

X-ray Crystallography for Solid-State Structure Elucidation and Conformational Analysis

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This method provides detailed information on bond lengths, bond angles, and torsion (dihedral) angles, which define the molecule's conformation.

While the specific crystal structure of this compound is not publicly available, analysis of closely related structures, such as (E)-1-(4′-methyl-[1,1′-biphenyl]-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one, provides significant insight into the expected solid-state conformation. researchgate.net A key structural feature of biphenyl systems is the torsion angle between the two phenyl rings. Due to steric hindrance between the ortho-hydrogens on adjacent rings, the biphenyl unit is typically non-planar. researchgate.net

The X-ray analysis of a derivative reveals that the biphenyl moiety is twisted, with a dihedral angle of 38.02 (15)° between the planes of the two rings. researchgate.net A similar non-planar conformation would be expected for this compound. The analysis would also reveal the conformation of the methanol substituent and how the molecules pack within the crystal lattice, including any intermolecular interactions like hydrogen bonding involving the hydroxyl group. iucr.org

Table 3: Expected Crystallographic Parameters for this compound (based on related structures)

Parameter Expected Feature/Value Significance
Conformation Non-planar Minimizes steric hindrance between the biphenyl rings.
Biphenyl Dihedral Angle Approximately 38-46° Defines the twist between the two phenyl rings. researchgate.netiucr.org
C-C Bond Lengths (Aromatic) ~1.39 Å Typical for sp²-hybridized carbon atoms in a benzene (B151609) ring.
C-C Bond Length (Inter-ring) ~1.49 Å Typical for a single bond between two sp²-hybridized carbon atoms.

This detailed structural information is crucial for understanding the molecule's physical properties and its potential interactions in biological or material science contexts.

Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., HPLC, GC-MS)

Chromatographic techniques are fundamental for separating components of a mixture and are widely used to assess the purity of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly well-suited for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile or thermally labile compounds. For a compound like this compound, a reversed-phase HPLC method would typically be employed. In this mode, a nonpolar stationary phase (e.g., C18 or a phenyl-based column) is used with a polar mobile phase, such as a mixture of methanol or acetonitrile (B52724) and water. researchgate.nethelixchrom.com The compound is separated from impurities based on differences in their polarity and affinity for the stationary phase. Purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. HPLC is also highly effective for separating positional isomers, which may be chemically very similar and difficult to distinguish by other means.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. This compound can be analyzed by GC-MS, potentially after derivatization of the hydroxyl group to increase its volatility, though it may be amenable to direct analysis. nih.govresearchgate.net The sample is vaporized and separated on a capillary column. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that can be used for identification. phytopharmajournal.comphytojournal.com GC-MS is therefore a powerful tool for both qualitative analysis (confirming the identity of the compound and any impurities) and quantitative analysis (determining the purity).

Table 4: Chromatographic Methods for Analysis

Technique Stationary Phase Example Mobile Phase/Carrier Gas Detection Primary Application
HPLC C18-silica, Phenyl Acetonitrile/Water or Methanol/Water mixture UV-Vis (e.g., at 254 nm) Purity determination, Isomer separation, Quantitative analysis

Theoretical and Computational Investigations of 3 Methyl 1,1 Biphenyl 4 Yl Methanol

Electronic Structure Analysis via Quantum Chemical Methods

Quantum chemical methods are fundamental to understanding the electronic characteristics of a molecule, which dictate its stability, reactivity, and spectroscopic properties.

Once the optimized geometry is found, the same level of theory can be used to calculate the harmonic vibrational frequencies. This is done by computing the second derivatives of the energy with respect to the atomic positions. The resulting frequencies correspond to the vibrational modes of the molecule (stretching, bending, etc.) and can be directly compared with experimental infrared (IR) and Raman spectroscopy data. mdpi.com A frequency calculation also confirms that the optimized structure is a true minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.

Table 1: Representative Optimized Geometrical Parameters for (3'-Methyl-[1,1'-biphenyl]-4-yl)methanol (Illustrative) This table presents typical values expected from a DFT/B3LYP calculation.

ParameterDescriptionOptimized Value
Bond Lengths (Å)
C-C (biphenyl link)Length of the bond connecting the two phenyl rings1.49
C-C (aromatic)Average length of C-C bonds within the phenyl rings1.40
C-O (methanol)Length of the carbon-oxygen bond in the methanol (B129727) group1.43
O-H (methanol)Length of the oxygen-hydrogen bond in the methanol group0.96
**Bond Angles (°) **
C-C-C (aromatic)Average internal angle of the phenyl rings120.0
C-C-O (methanol)Angle between the phenyl ring, benzylic carbon, and oxygen111.0
Dihedral Angle (°)
C-C-C-CTorsional angle between the two phenyl rings~35-45

Ab Initio and Semi-Empirical Methods for Electronic Properties

Beyond DFT, other quantum mechanical methods are used to probe electronic properties. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are derived directly from theoretical principles without the inclusion of experimental data. mdpi.comrsc.org While computationally demanding, they can provide highly accurate results for electronic energies and wavefunctions.

Semi-empirical methods (such as AM1, PM3, and RM1) offer a computationally less expensive alternative. wikipedia.orgmpg.deresearchgate.net These methods simplify the complex equations of ab initio approaches and use parameters derived from experimental data to compensate for the approximations. scielo.br They are particularly useful for large molecular systems.

Both ab initio and semi-empirical methods can be used to calculate fundamental electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net Other properties, such as dipole moment and the molecular electrostatic potential (MEP), can also be computed. The MEP map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. rasayanjournal.co.in

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound is primarily due to the rotation around the single bond connecting the two phenyl rings and the rotation of the hydroxymethyl group. Conformational analysis aims to identify the most stable conformers (rotamers) and the energy barriers that separate them.

This is typically done by mapping the potential energy surface (PES). For the biphenyl (B1667301) core, the PES is generated by systematically varying the dihedral angle between the two rings (from 0° to 180°) and calculating the molecule's energy at each step, while allowing all other geometric parameters to relax. The resulting plot of energy versus dihedral angle reveals the global minimum energy conformer as well as any local minima and the transition states that represent the rotational energy barriers. The presence of the methyl and hydroxymethyl substituents creates steric hindrance that influences the preferred dihedral angle, which is typically non-planar for substituted biphenyls to minimize steric clash.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods are invaluable for interpreting and predicting spectroscopic data.

Vibrational Spectroscopy (IR/Raman): As mentioned, DFT calculations yield vibrational frequencies and intensities, which can be used to generate a theoretical IR or Raman spectrum. researchgate.net Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation. To improve agreement, a common practice is to apply a scaling factor to the computed frequencies. scielo.org.mx This allows for a detailed assignment of experimental spectral bands to specific molecular vibrations. researchgate.net

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT. scielo.br By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C), theoretical chemical shifts can be obtained and compared to experimental values, aiding in structure confirmation.

Electronic Spectroscopy (UV-Vis): The prediction of electronic transitions, which are observed in UV-Vis spectroscopy, can be achieved using methods like Time-Dependent DFT (TD-DFT) or semi-empirical methods specifically parameterized for excited states, such as ZINDO. wikipedia.orgresearchgate.net These calculations provide information on the excitation energies and oscillator strengths, corresponding to the absorption wavelengths and intensities.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound and Typical Experimental Ranges

Vibrational ModeTypical Calculated Frequency (cm⁻¹, Scaled)Typical Experimental Range (cm⁻¹)
O-H Stretch3650 - 35503650 - 3200
C-H Stretch (Aromatic)3100 - 30003100 - 3000
C-H Stretch (Aliphatic)3000 - 28503000 - 2850
C=C Stretch (Aromatic)1600 - 14501625 - 1430
C-O Stretch1070 - 10001260 - 1000

Reaction Mechanism Elucidation and Transition State Characterization

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its subsequent reactions, such as oxidation of the alcohol group.

To elucidate a reaction mechanism, researchers identify the reactants, products, and any intermediates along the reaction pathway. The most critical step is locating the transition state (TS)—the highest energy point along the reaction coordinate. researchgate.net A TS is a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction but a minimum in all other degrees of freedom. Computationally, a TS is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Studies on Intramolecular and Intermolecular Interactions

Non-covalent interactions play a crucial role in determining the physical properties and crystal packing of molecules. This compound can participate in several such interactions.

Hydrogen Bonding: The hydroxyl group is a classic hydrogen bond donor (via the H atom) and acceptor (via the O atom's lone pairs). nih.gov In the solid state or in solution, this leads to the formation of intermolecular O-H···O hydrogen bonds, which can connect molecules into chains or more complex networks. mdpi.com The strength and geometry of these bonds can be accurately modeled using computational methods.

C-H···π Interactions: These are weaker interactions where a C-H bond acts as a weak acid and interacts with the electron-rich π-system of an aromatic ring. researchgate.net In this molecule, the methyl C-H bonds or the aromatic C-H bonds could interact with the phenyl rings of neighboring molecules, contributing to the stability of the crystal structure. acs.org

π-π Stacking: The aromatic biphenyl core can interact with that of an adjacent molecule through π-π stacking. researchgate.net These interactions are driven by a combination of electrostatic and dispersion forces and typically result in offset or T-shaped arrangements of the rings.

Table 3: Potential Non-Covalent Interactions in this compound

Interaction TypeDonorAcceptorDescription
Hydrogen BondingHydroxyl (-OH) groupOxygen lone pair of another -OH groupStrong directional interaction governing association in condensed phases. mdpi.com
C-H···π InteractionMethyl C-H or Aromatic C-Hπ-electron cloud of a phenyl ringWeak interaction contributing to crystal packing stability. researchgate.net
π-π StackingPhenyl ringPhenyl ringInteraction between aromatic rings, often in an offset parallel or T-shaped geometry. researchgate.net

Applications in Advanced Materials and Chemical Intermediates

Precursors for Specialty Chemicals

The structural characteristics of (3'-Methyl-[1,1'-biphenyl]-4-yl)methanol make it a valuable precursor in the synthesis of various specialty chemicals, particularly in the pharmaceutical and liquid crystal industries. Biphenyl (B1667301) derivatives are recognized as important intermediates in the development of active pharmaceutical ingredients (APIs). For instance, more complex derivatives of biphenyl compounds have shown potential in cancer immunotherapy by acting as intermediates for inhibitors of the PD-1/PD-L1 pathway.

While direct application of this compound in liquid crystals is not extensively documented in publicly available research, its isomer, (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol, is known to be utilized in the synthesis of liquid crystal materials. The rigid and elongated structure of the biphenyl moiety is a key feature in the design of molecules with liquid crystalline properties. It is plausible that this compound could be similarly functionalized to produce liquid crystals with specific phase behaviors and electro-optical properties. The position of the methyl group on the phenyl ring can influence the molecule's packing and, consequently, its mesophase characteristics.

Building Blocks for Polymeric Materials

The incorporation of this compound into polymer structures can significantly enhance their material properties, making it a valuable building block for advanced polymeric materials.

Incorporation into Polymer Matrices

This compound can be incorporated into various polymer matrices, such as polyesters, polyimides, and polyethers, through its reactive hydroxymethyl group. This functional group allows the biphenyl unit to be covalently bonded into the polymer backbone or as a pendant group. The rigid nature of the biphenyl structure can disrupt polymer chain packing, leading to materials with modified solubility and processing characteristics. For example, studies on other biphenyl-containing monomers have shown that their incorporation can lead to soluble polyarylates with excellent film-forming capabilities. mdpi.com

Influence on Thermal and Mechanical Properties of Polymers

The introduction of the 3'-methyl-[1,1'-biphenyl]-4-yl moiety into a polymer matrix is expected to have a profound impact on its thermal and mechanical properties. The rigidity of the biphenyl unit can increase the glass transition temperature (Tg) of the resulting polymer, leading to enhanced thermal stability. Research on polyarylates containing biphenyl moieties has demonstrated that these polymers exhibit high glass transition temperatures, often exceeding 200°C. mdpi.com Furthermore, the incorporation of such structures can improve the mechanical strength of the polymer. The strong intermolecular interactions and the inherent stiffness of the biphenyl units contribute to higher tensile strength and modulus. While specific data for polymers derived from this compound is limited, the general trends observed for biphenyl-containing polymers suggest a significant improvement in these key properties. Additionally, polymers derived from biphenyl compounds have been noted to exhibit improved resistance to UV degradation and oxidative stress.

Table 1: Illustrative Thermal and Mechanical Properties of Biphenyl-Containing Polymers

Polymer TypeBiphenyl MoietyGlass Transition Temperature (Tg) (°C)Tensile Strength (MPa)Elongation at Break (%)
Polyarylate4,4′-[1-(4-biphenylyl)ethylidene] bisphenol201 - 278 mdpi.com--
Polyimide2,2′-bis(trifluoromethyl)-4,4′-diaminobiphenyl278 - 331 --

Note: This table presents data for polymers containing different biphenyl moieties to illustrate the potential impact on properties and is not specific to polymers derived from this compound.

Role in Polymerization Catalysis

Currently, there is no direct evidence in the reviewed literature to suggest a role for this compound in polymerization catalysis. Its primary function in polymer science appears to be as a monomer or a structural component rather than a catalytic species.

Intermediates in Fine Chemical Synthesis

As a functionalized biphenyl, this compound serves as a valuable intermediate in multi-step organic syntheses to produce complex target molecules. The hydroxymethyl group can be easily oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group for nucleophilic substitution reactions. These transformations open up pathways to a wide array of derivatives. For example, the oxidation of the hydroxymethyl group would yield 3'-Methyl-[1,1'-biphenyl]-4-carbaldehyde or 3'-Methyl-[1,1'-biphenyl]-4-carboxylic acid, which are themselves versatile intermediates for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The biphenyl scaffold provides a stable and tunable platform for the construction of more intricate molecular architectures.

Ligand Design and Development for Catalysis

The structure of this compound offers potential for its use in the design and synthesis of ligands for transition metal catalysis. While direct applications are not widely reported, the biphenyl framework is a common feature in many successful ligand systems. The hydroxymethyl group can be chemically modified to introduce coordinating atoms such as phosphorus, nitrogen, or sulfur. For instance, conversion of the alcohol to a halide followed by reaction with a phosphine (B1218219) could yield a phosphine ligand. The steric and electronic properties of such ligands can be fine-tuned by the methyl substituent on the biphenyl ring, potentially influencing the activity and selectivity of the metal catalyst in various cross-coupling reactions or asymmetric catalysis. The development of bipyridine ligands, for example, is a significant area of research in catalysis, and synthetic routes to such ligands could potentially start from intermediates derived from this compound. researchgate.netrsc.orgnih.gov

Application in Metal-Catalyzed Hydroformylation

In metal-catalyzed hydroformylation, the addition of a formyl group (-CHO) and a hydrogen atom across an alkene's double bond, phosphine ligands are essential for controlling the catalyst's performance. The choice of ligand influences both the reaction rate and, crucially, the regioselectivity—determining the proportion of the linear versus the branched aldehyde product.

Ligands derived from the this compound scaffold are anticipated to play a significant role in rhodium-catalyzed hydroformylation. The steric and electronic properties of such biphenyl-based phosphine ligands can be tailored to favor the formation of the desired aldehyde isomer. For instance, bulky phosphine ligands tend to promote the formation of linear aldehydes from terminal alkenes, which are often the more valuable product in industrial applications.

While specific data for ligands synthesized directly from this compound is not prevalent in literature, the performance of analogous biphenyl phosphine ligands highlights their potential. For example, ligands with a biphenyl backbone are known to create a specific steric environment around the metal center that can effectively steer the outcome of the reaction.

Table 1: Representative Performance of Biphenyl-Based Phosphine Ligands in Hydroformylation of 1-Octene

Ligand Metal Pressure (bar) Temp (°C) n/iso Ratio (linear/branched) TOF (h⁻¹)
Ligand A (Analogue) Rh 20 100 95:5 1200
Ligand B (Analogue) Rh 20 100 92:8 1500
PPh₃ (Reference) Rh 20 100 70:30 800

This table presents illustrative data for structurally similar ligands to demonstrate the expected performance.

Role in Asymmetric Hydrogenation Reactions

The biphenyl scaffold is a cornerstone of many highly successful chiral ligands used in asymmetric hydrogenation. These reactions are critical for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. By creating a chiral environment around a metal center (typically rhodium or ruthenium), these ligands can direct the addition of hydrogen to a prochiral substrate to favor the formation of one enantiomer over the other.

A derivative of this compound could be transformed into a C₂-symmetric diphosphine ligand, a privileged structure in asymmetric catalysis. nih.gov The methyl group on one of the phenyl rings can influence the ligand's conformational preferences, thereby impacting the enantioselectivity of the hydrogenation reaction. These ligands have proven highly effective for the hydrogenation of a wide range of substrates, including ketones, olefins, and imines, delivering products with excellent enantiomeric excess (ee). nih.govpnas.org

Research on bridged C₂-symmetric biphenyl phosphine ligands, which share the core structure of derivatives from this compound, has demonstrated their effectiveness in the asymmetric hydrogenation of various functionalized compounds. nih.gov For example, a ruthenium catalyst bearing such a ligand was found to be highly efficient for the hydrogenation of β-ketoesters, yielding the corresponding chiral β-hydroxy esters with high enantioselectivity. nih.gov

Table 2: Performance of a Chiral Biphenyl Diphosphine Ligand (Analogue) in Ru-Catalyzed Asymmetric Hydrogenation

Substrate Product Solvent Enantiomeric Excess (ee) Conversion (%)
Methyl Benzoylformate Methyl Mandelate Methanol (B129727) 97.0% >99%
Ethyl 3-oxobutanoate Ethyl 3-hydroxybutanoate Methanol 99.2% >99%
(Z)-Methyl α-acetamidocinnamate N-Acetyl-L-phenylalanine methyl ester Methanol 98.5% >99%

Data derived from studies on structurally related C₂-symmetric biphenyl phosphine ligands. nih.govnih.gov

Use in Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. The stereochemical outcome of this reaction is heavily dependent on the chiral ligand coordinated to the palladium catalyst. Ligands based on a biphenyl framework are well-suited for this transformation, as their steric and electronic properties can effectively control the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate.

While specific ligands derived from this compound are not explicitly documented for this purpose, the broader class of biphenyl monophosphine ligands has been extensively studied and successfully applied in AAA reactions. These ligands can induce high levels of enantioselectivity in the alkylation of various allylic substrates, such as 1,3-diphenylallyl acetate (B1210297), with soft nucleophiles like dimethyl malonate. The modular nature of these ligands allows for systematic tuning to optimize performance for specific substrate classes.

Table 3: Representative Data for a Biphenyl-Based Monophosphine Ligand in Pd-Catalyzed Asymmetric Allylic Alkylation

Allylic Substrate Nucleophile Product Enantiomeric Excess (ee) Yield (%)
rac-1,3-Diphenylallyl acetate Dimethyl malonate Alkylated malonate 95% 98%
rac-Cyclohex-2-en-1-yl acetate Dimethyl malonate Alkylated malonate 99% 96%
Cinnamyl acetate Benzylamine N-Allyl-1-phenylmethanamine 92% 94%

This table presents illustrative data for structurally analogous ligands to demonstrate the expected performance in AAA reactions.

Future Research Directions and Perspectives

Development of More Efficient and Environmentally Benign Synthetic Pathways

Future research will likely focus on developing more sustainable methods for the synthesis of (3'-Methyl-[1,1'-biphenyl]-4-yl)methanol. Current synthetic strategies for similar biphenyl (B1667301) methanols can be resource-intensive. google.com A key area of investigation will be the implementation of "green" chemistry principles. This includes the use of renewable starting materials and environmentally friendly solvents. matthey.com For instance, exploring catalytic systems that minimize waste and energy consumption will be a priority. The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, could also significantly improve efficiency and reduce the environmental impact of production. researchgate.net

Another avenue of research is the use of biocatalysis. Enzymes could offer highly selective and efficient routes to this compound under mild reaction conditions, thereby reducing the need for harsh reagents and elevated temperatures. The use of methanol (B129727) as a C1 building block in greener methylation processes is also a growing area of interest. springernature.com

Exploration of Novel Reactivity and Functionalization Strategies

The reactivity of this compound is another fertile ground for future research. The presence of the hydroxyl and methyl groups on the biphenyl framework allows for a variety of chemical transformations. Future studies could explore novel functionalization strategies to create a diverse library of derivatives with unique properties. For example, the hydroxyl group can be a handle for esterification, etherification, or conversion to other functional groups, opening up possibilities for creating new materials or biologically active molecules.

Furthermore, the biphenyl core itself can undergo various reactions, such as electrophilic substitution. rsc.org Investigating these reactions on the asymmetrically substituted this compound could lead to the synthesis of novel compounds with interesting electronic and steric properties. The "magic methyl effect," where the introduction of a methyl group can significantly alter a molecule's properties, suggests that the methyl group in this compound could play a crucial role in its biological activity and material properties. springernature.commdpi.com

Advanced Spectroscopic Techniques for In-situ Monitoring of Reactions

To optimize synthetic pathways and gain a deeper understanding of reaction mechanisms, the application of advanced spectroscopic techniques for in-situ monitoring will be crucial. Techniques such as Raman and infrared spectroscopy can provide real-time information on the transformation of reactants into products. researchgate.net This allows for precise control over reaction conditions and can help in identifying and characterizing transient intermediates.

Future research could involve the development of customized spectroscopic setups for monitoring the synthesis of this compound. This would enable researchers to study the kinetics of the reaction in detail and to optimize parameters such as temperature, pressure, and catalyst loading for maximum yield and purity. In-situ monitoring is a powerful tool for moving towards a more rational and efficient design of chemical processes. researchgate.net

Integration of Computational Methods for Rational Design and Discovery

Computational chemistry offers powerful tools for the rational design of new molecules and for predicting their properties. patsnap.comopenmedicinalchemistryjournal.comresearchgate.net In the context of this compound, computational methods can be used to explore its conformational landscape, electronic structure, and potential interactions with biological targets or other molecules. nih.gov This can guide the design of new derivatives with enhanced properties for specific applications.

Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, can be employed to predict the binding affinity of this compound derivatives to proteins, which is particularly relevant for drug discovery. patsnap.comopenmedicinalchemistryjournal.comresearchgate.net Furthermore, computational approaches can aid in the design of more efficient catalysts for its synthesis and in understanding the mechanisms of its reactions. nais.net.cn The integration of computational and experimental approaches will be key to accelerating the discovery and development of new applications for this compound.

Expanding Applications in Emerging Fields of Material Science and Chemical Technology

The unique structure of this compound suggests its potential for use in various emerging technologies. Biphenyl derivatives are known to be important intermediates in the synthesis of novel materials. google.com Future research could explore the incorporation of this compound into polymers to create materials with tailored optical, electronic, or thermal properties. Its use as a building block for liquid crystals or organic light-emitting diodes (OLEDs) could also be investigated.

In the field of chemical technology, this compound could serve as a precursor for the synthesis of specialized chemicals, such as ligands for catalysis or additives for advanced formulations. The exploration of its use in direct methanol fuel cells is another potential area of research, given the ongoing interest in developing new materials for energy conversion and storage. mdpi.com

Q & A

Q. What are the primary synthetic routes for (3'-Methyl-[1,1'-biphenyl]-4-yl)methanol?

Methodological Answer: The compound can be synthesized via:

  • Grignard Reaction : Reacting a biphenyl-derived Grignard reagent (e.g., 3'-methylbiphenyl magnesium bromide) with formaldehyde, followed by hydrolysis .
  • Reduction of Ketones : Reduction of (3'-methyl-[1,1'-biphenyl]-4-yl)ketone using sodium borohydride (NaBH₄) in ethanol under reflux conditions .
  • Biocatalytic Methods : Enantioselective reduction using plant cell cultures (e.g., Daucus carota) for chiral purity, though optimization of reaction conditions (pH, temperature) is critical .

Q. How is the compound characterized in terms of purity and structural integrity?

Methodological Answer:

  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates and UV visualization .
  • Melting Point Analysis : Compare observed melting points (e.g., 170–172°C for analogous biphenyl derivatives) with literature values to assess purity .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns and methyl/methanol group positions .
  • X-ray Crystallography : For absolute structural confirmation, use SHELXL for refinement of single-crystal data, ensuring resolution of biphenyl torsion angles .

Advanced Research Questions

Q. How can computational methods enhance the understanding of this compound’s electronic properties?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in cross-coupling reactions. Compare with experimental UV-Vis spectra for validation .
  • Molecular Dynamics Simulations : Study solvent effects on conformational stability, particularly the biphenyl ring’s dihedral angles in polar vs. non-polar environments .

Q. What experimental strategies address contradictions in catalytic synthesis yields?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial design to optimize variables (catalyst loading, solvent polarity, temperature) in palladium-catalyzed Suzuki-Miyaura couplings, which are prone to steric hindrance from the methyl group .
  • Kinetic Analysis : Compare turnover frequencies (TOF) across catalysts (e.g., Ru vs. Pd) to identify rate-limiting steps, especially in biphenyl bond formation .

Q. How do environmental factors influence the compound’s stability in biological assays?

Methodological Answer:

  • pH-Dependent Stability Studies : Incubate the compound in buffered solutions (pH 2–10) and analyze degradation via HPLC. Note that acidic conditions may protonate the methanol group, altering solubility .
  • Thermogravimetric Analysis (TGA) : Quantify thermal decomposition thresholds (e.g., >200°C for biphenyl derivatives) to guide storage protocols .

Q. What are the challenges in achieving enantiomeric purity via biocatalysis?

Methodological Answer:

  • Enzyme Screening : Test Candida antarctica lipase B (CAL-B) or Pseudomonas fluorescens esterase for kinetic resolution of racemic mixtures.
  • Solvent Engineering : Use biphasic systems (e.g., water/IL mixtures) to improve substrate accessibility and enantiomeric excess (ee) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.